molecular formula C6H6BF3KN B13469540 Potassium trifluoro(6-methylpyridin-3-yl)borate

Potassium trifluoro(6-methylpyridin-3-yl)borate

Cat. No.: B13469540
M. Wt: 199.03 g/mol
InChI Key: WRVAOGQQXLFWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(6-methylpyridin-3-yl)boranuide is a chemical compound with the molecular formula C6H5BF3KN It is a boron-containing compound that features a trifluoroborate group attached to a 6-methylpyridin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(6-methylpyridin-3-yl)boranuide typically involves the reaction of 6-methylpyridin-3-ylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyl iodide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of potassium trifluoro(6-methylpyridin-3-yl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is produced in bulk and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(6-methylpyridin-3-yl)boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the trifluoroborate group is replaced by the nucleophile, while in coupling reactions, new carbon-carbon bonds are formed .

Scientific Research Applications

Potassium trifluoro(6-methylpyridin-3-yl)boranuide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trifluoro(6-methylpyridin-3-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo substitution, oxidation, and reduction reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
  • Potassium trifluoro(2-methylpyridin-3-yl)boranuide
  • Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide

Uniqueness

Potassium trifluoro(6-methylpyridin-3-yl)boranuide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This structural difference can lead to variations in its chemical behavior compared to similar compounds .

Properties

Molecular Formula

C6H6BF3KN

Molecular Weight

199.03 g/mol

IUPAC Name

potassium;trifluoro-(6-methylpyridin-3-yl)boranuide

InChI

InChI=1S/C6H6BF3N.K/c1-5-2-3-6(4-11-5)7(8,9)10;/h2-4H,1H3;/q-1;+1

InChI Key

WRVAOGQQXLFWOD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(C=C1)C)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.